1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10-7-8-13(11(2)9-10)17-15(19)18-14-6-4-3-5-12(14)16/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEJGNHLLYAYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296484 | |
| Record name | 1-(2-chlorophenyl)-3-(2,4-dimethylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13257-12-0 | |
| Record name | NSC109566 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chlorophenyl)-3-(2,4-dimethylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-CHLOROPHENYL)-3-(2,4-XYLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea typically involves the reaction of 2-chloroaniline with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea with structurally related urea derivatives, focusing on substituent effects, yields, and melting points:
Key Observations :
- Substituent Position : Chlorine at the ortho position (2-chlorophenyl) in the target compound may enhance steric hindrance compared to meta (3-chlorophenyl) or para (4-chlorophenyl) analogues, affecting binding to biological targets .
- Melting Points : Compounds with polar groups (e.g., tetrazolyl) exhibit higher melting points (253–255°C) due to stronger intermolecular interactions, while lipophilic substituents (e.g., chlorobenzyloxy) may lower melting points .
Key Observations :
- Antifungal vs. Chloro-Substituents : Meta/para chloro positions (e.g., 3-chlorophenyl in ) correlate with stronger antifungal activity than ortho-substituted derivatives, likely due to optimized steric and electronic profiles.
Crystallographic and Hydrogen-Bonding Comparisons
- 1-(2,4-Dimethylphenyl)urea : Forms inversion dimers via N–H···O hydrogen bonds (R22(8) motif) and 2D networks .
- 1-(2-Chlorophenyl)-3-cycloheptylurea : Exhibits a dihedral angle of 81.2° between urea and aryl groups, reducing π-π stacking compared to planar derivatives .
- Target Compound : Hypothetically, the 2-chlorophenyl group may introduce torsional strain, altering hydrogen-bonding patterns compared to unsubstituted phenylureas.
Biological Activity
1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various molecular targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a urea functional group substituted with a chlorophenyl and a dimethylphenyl moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate the activity of these targets through binding interactions, influencing various cellular pathways such as:
- Signal Transduction : Modulating pathways that regulate cellular responses.
- Metabolic Processes : Affecting metabolic enzymes that play critical roles in cellular function.
- Cellular Functions : Interacting with receptors that can influence cell signaling.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Activity : Effective against various bacterial strains, suggesting potential for therapeutic applications in treating infections.
- Antifungal Activity : Demonstrates efficacy against fungal pathogens, indicating its utility in antifungal treatments.
- Anticancer Potential : Preliminary studies suggest it may have anticancer properties, although further investigations are needed to confirm these effects.
Data Table: Biological Activity Summary
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₂H₁₃ClN₂O | Antibacterial, Antifungal, Anticancer |
| 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea | C₁₂H₁₃ClN₂O | Antibacterial |
| 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea | C₁₂H₁₃ClN₂O | Anticancer potential |
Case Studies and Research Findings
- Antibacterial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard agar dilution methods.
- Antifungal Activity : In vitro assays showed that the compound effectively inhibited the growth of several fungal strains. The mechanism appears to involve disruption of fungal cell membrane integrity.
- Anticancer Research : Initial screenings indicated that this compound has the potential to induce apoptosis in cancer cell lines. Further studies are required to elucidate the specific pathways involved in its anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea, and how are intermediates purified?
- Methodology :
- Step 1 : Begin with chlorination of aniline derivatives to form 2-chloroaniline (or substituted analogs), followed by reaction with isocyanate precursors to establish the urea backbone .
- Step 2 : Introduce the 2,4-dimethylphenyl group via nucleophilic substitution or coupling reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) to maximize yield .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates and final product .
- Key Considerations : Monitor reaction progress via TLC/HPLC and confirm purity via melting point analysis and NMR spectroscopy.
Q. How is the compound structurally characterized to confirm its identity and purity?
- Techniques :
- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and supramolecular interactions .
- Spectroscopy : Use - and -NMR to verify substituent positions and urea linkage. FT-IR confirms N-H (urea) stretches at ~3300 cm and C=O at ~1650 cm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological activity of this urea derivative?
- Experimental Design :
- Analog Synthesis : Modify substituents (e.g., chloro, methyl groups) and assess effects on activity (e.g., anti-cancer, enzyme inhibition) .
- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC), or receptor binding (radioligand displacement) using cell lines (e.g., Jurkat, MCF-7) .
- Data Analysis :
- QSAR Modeling : Use 2D/3D descriptors (e.g., logP, steric bulk) to correlate substituent effects with activity. Software like MOE or Schrödinger Suite can predict pharmacophore contributions .
- Example : The 2,4-dimethylphenyl group enhances steric bulk, improving tumor cell inhibition compared to unsubstituted analogs .
Q. How should researchers address contradictions in biological assay data, such as varying IC values across studies?
- Troubleshooting Framework :
- Control Experiments : Verify assay conditions (e.g., pH, temperature, solvent/DMSO concentration) to ensure consistency .
- Compound Stability : Assess degradation via LC-MS under assay conditions. Hydrolysis of the urea bond may reduce potency over time .
- Statistical Validation : Use replicates and ANOVA to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
- Case Study : Inconsistent anti-proliferative data may arise from differences in cell line genetic backgrounds or culture conditions .
Q. What computational strategies predict interactions between this compound and biological targets (e.g., kinases)?
- Methods :
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses in target proteins (e.g., EGFR, VEGFR). Prioritize hydrogen bonds between urea NH and kinase catalytic residues .
- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and conformational dynamics .
- Validation : Compare predicted binding energies with experimental IC values. For example, bulky 2,4-dimethylphenyl groups may sterically hinder non-specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
